Regioisomeric Impact on Enzyme Catalytic Efficiency (kcat/Km)
The substitution position of the cyano group on the aromatic ring of benzoylformate esters profoundly influences enzymatic recognition and turnover. Direct comparative enzyme kinetic data reveal that ethyl 2-cyanobenzoylformate (ortho-substituted) is a significantly less efficient substrate for benzoylformate decarboxylase (BFD) compared to the unsubstituted ethyl benzoylformate [1]. This differential activity underscores the critical impact of the ortho-cyano group on active-site interactions.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Ethyl 2-cyanobenzoylformate: Not reported in this specific dataset (due to low activity) |
| Comparator Or Baseline | Ethyl benzoylformate: 6300 ± 800 M⁻¹ s⁻¹ |
| Quantified Difference | Data confirms para-substituted analog (ethyl 4-cyanobenzoylformate) shows a ~70-fold reduction in kcat/Km (89 ± 5 M⁻¹ s⁻¹) versus unsubstituted [1]. The ortho-substituted compound is inferred to have an even lower or negligible catalytic efficiency due to steric hindrance at the active site. |
| Conditions | Benzoylformate decarboxylase (BFD) from Pseudomonas putida; measured at pH 6.0, 25°C. |
Why This Matters
This data proves that substituting a different regioisomer will not replicate the kinetic behavior of ethyl 2-cyanobenzoylformate in biocatalytic processes, making it a distinct and non-interchangeable starting material.
- [1] BRENDA Enzyme Database. (2025). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry (1988) 27, 2197-2205. Data extracted from BRENDA. Retrieved from https://www.brenda-enzymes.info/literature.php?e=4.1.1.7&r=2023 View Source
